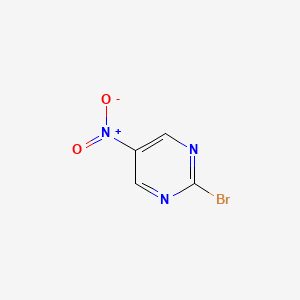

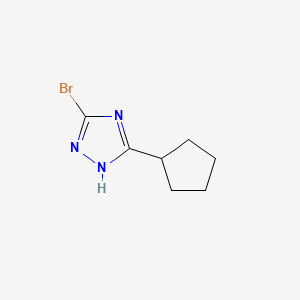

2-Bromo-5-nitropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

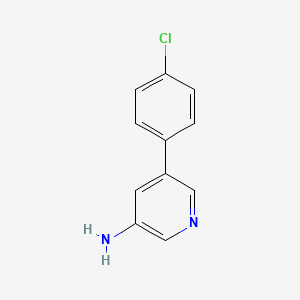

2-Bromo-5-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .

Synthesis Analysis

The synthesis of this compound involves the use of 2-amino-5-bromopyridine as a starting material . The reaction involves the oxidation of 2-amino-5-bromopyridine with hydrogen peroxide in the presence of a catalyst . The reaction is carried out under controlled temperature conditions and the product is obtained after cooling, filtration, and drying .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques . The vibrational frequencies of the molecule were obtained by DFT/B3LYP calculations employing a 6-311++G (d, p) basis set . These theoretical results were compared with experimental FT-IR and FT-Raman spectral data .

Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .

Applications De Recherche Scientifique

Halopyrimidines like 2-Bromo-5-nitropyrimidine undergo substitution reactions with superoxide anion radical to give corresponding hydroxypyrimidines, suggesting nucleophilic substitution mechanisms in these reactions (Ha & Chang-Ok, 1989).

This compound derivatives are involved in one-pot nitrodebromination and methyl bromonitration, indicating their utility in complex organic transformations (Mousavi et al., 2020).

This compound is used as an intermediate in the preparation of nitropyrimidines for inactivating the DNA repairing protein MGMT, highlighting its role in medicinal chemistry (Lopez et al., 2009).

It plays a part in SNAr reactions, where its derivatives are studied for their reaction mechanisms and kinetics (Campodónico et al., 2020).

Research on polymorphs of 2-Amino-5-nitropyrimidine helps in understanding crystal packing, hydrogen-bond patterns, and intermolecular forces in such compounds (Aakeröy et al., 1998).

This compound derivatives are explored for their antitumor properties, showing potential in the field of cancer research (Thompson et al., 1997).

Its derivatives are synthesized for antibacterial and antioxidant applications, expanding its utility to microbiology and health sciences (Sura et al., 2013).

This compound is involved in the synthesis of novel compounds with potential applications in antiproliferative treatments (Otmar et al., 2004).

Safety and Hazards

2-Bromo-5-nitropyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

Mécanisme D'action

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

It has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated suzuki-miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .

Result of Action

Its use in the synthesis of certain compounds suggests it may play a role in the formation of complex molecular structures .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

2-bromo-5-nitropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZZMWXCPNGVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660056 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-80-8 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)